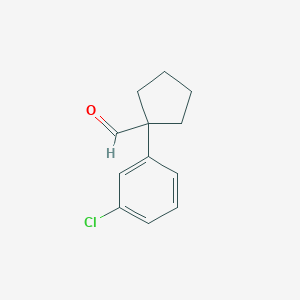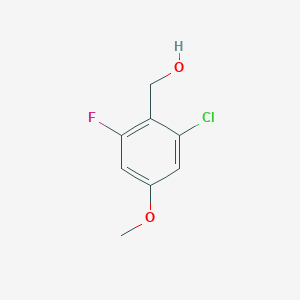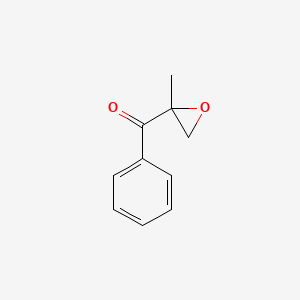![molecular formula C16H22N2O4 B8627868 Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate](/img/structure/B8627868.png)
Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate is a synthetic organic compound characterized by the presence of a hydroxybenzyl group and a tert-butyloxycarbonyl-protected piperazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other non-covalent interactions, while the Boc-protected piperazinone ring can undergo deprotection under acidic conditions to reveal reactive sites for further chemical modifications .
Comparación Con Compuestos Similares
1-[3-(Hydroxy)benzyl]-4-(tert-butyloxy)carbonyl-2-piperidine: Similar structure but with a piperidine ring instead of piperazinone.
1-[3-(Hydroxy)benzyl]-4-(tert-butyloxy)carbonyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of piperazinone.
Uniqueness: The presence of both hydroxybenzyl and Boc-protected piperazinone moieties allows for versatile chemical transformations and interactions .
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-7-17(14(20)11-18)10-12-5-4-6-13(19)9-12/h4-6,9,19H,7-8,10-11H2,1-3H3 |
Clave InChI |
IGSMDTXDMZYHAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazole-5-carboxaldehyde,2-butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B8627805.png)
![4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B8627810.png)



![8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B8627852.png)

![2-[(Phenyl)methylene]-3-oxobutanoic acid, methyl ester](/img/structure/B8627858.png)




![ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8627894.png)
